

# Technical Guide: Certificate of Analysis for Descarbamoyl Cefuroxime-d3

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## Compound of Interest

Compound Name: Descarbamoyl Cefuroxime-d3

Cat. No.: B15340495

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Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the analytical data and methodologies for the characterization of **Descarbamoyl Cefuroxime-d3**, a key degradation product and synthetic intermediate of deuterated Cefuroxime.

## Certificate of Analysis

The following table summarizes the typical analytical data for a batch of **Descarbamoyl Cefuroxime-d3**.

Test	Specification	Result
Appearance	Pale Beige Solid	Conforms
Identification (HPLC)	Retention time conforms to reference standard	Conforms
Purity (HPLC)	$\geq 98.0\%$	98.5%
Isotopic Enrichment (Mass Spec.)	$\geq 99\%$ Deuterium	99.2%
Individual Impurity (HPLC)	$\leq 0.5\%$	$< 0.2\%$
Total Impurities (HPLC)	$\leq 2.0\%$	1.5%
Residual Solvents (GC)	Meets USP <467> requirements	Conforms
Water Content (Karl Fischer)	$\leq 1.5\%$	0.8%

## Experimental Protocols

### High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination

#### Methodology:

A reverse-phase HPLC method with UV detection is employed for the determination of purity and impurity profile of **Descarbamoyl Cefuroxime-d3**.

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
- Column: Betasil C18 (250 x 4.6 mm, 5  $\mu\text{m}$ ) or equivalent.
- Mobile Phase: A gradient mixture of Mobile Phase A (0.02 M potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and Mobile Phase B (Acetonitrile).
- Flow Rate: 1.0 mL/min.

- Column Temperature: 30°C.
- Detection Wavelength: 278 nm.
- Injection Volume: 10 µL.
- Standard Preparation: A solution of **Descarbamoyl Cefuroxime-d3** reference standard is prepared in the mobile phase at a concentration of approximately 0.1 mg/mL.
- Sample Preparation: The sample is prepared in the mobile phase to achieve a similar concentration to the standard solution.
- Procedure: The standard and sample solutions are injected into the HPLC system, and the chromatograms are recorded. The purity is calculated by the area normalization method, and impurities are quantified against the reference standard.

## Mass Spectrometry (MS) for Isotopic Enrichment

### Methodology:

Mass spectrometry is utilized to confirm the molecular weight and determine the isotopic enrichment of Deuterium in **Descarbamoyl Cefuroxime-d3**.

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
- Ionization Mode: Positive or negative ion mode, optimized for the analyte.
- Sample Infusion: The sample is dissolved in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) and infused directly into the mass spectrometer.
- Data Acquisition: The mass spectrum is acquired over a relevant m/z range to observe the molecular ion peak.
- Analysis: The isotopic distribution of the molecular ion cluster is analyzed to calculate the percentage of deuterium incorporation.

# Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

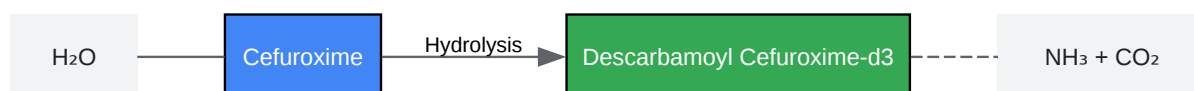
Methodology:

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are used to confirm the chemical structure of **Descarbamoyl Cefuroxime-d3**.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ) or other suitable deuterated solvent.
- Sample Preparation: The sample is dissolved in the deuterated solvent.
- Data Acquisition:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired with appropriate parameters.
- Analysis: The chemical shifts, coupling constants, and integration of the signals in the  $^1\text{H}$  NMR spectrum, along with the chemical shifts in the  $^{13}\text{C}$  NMR spectrum, are analyzed to confirm the expected molecular structure. The absence of the carbamoyl proton signals and the presence of the hydroxymethyl proton signals are key indicators for Descarbamoyl Cefuroxime.

## Degradation Pathway of Cefuroxime

Descarbamoyl Cefuroxime is a primary degradation product of Cefuroxime, formed through the hydrolysis of the carbamoyl group at the C-3 position of the cephem nucleus. This reaction is a simple hydrolysis that can be catalyzed by acids, bases, or enzymes.

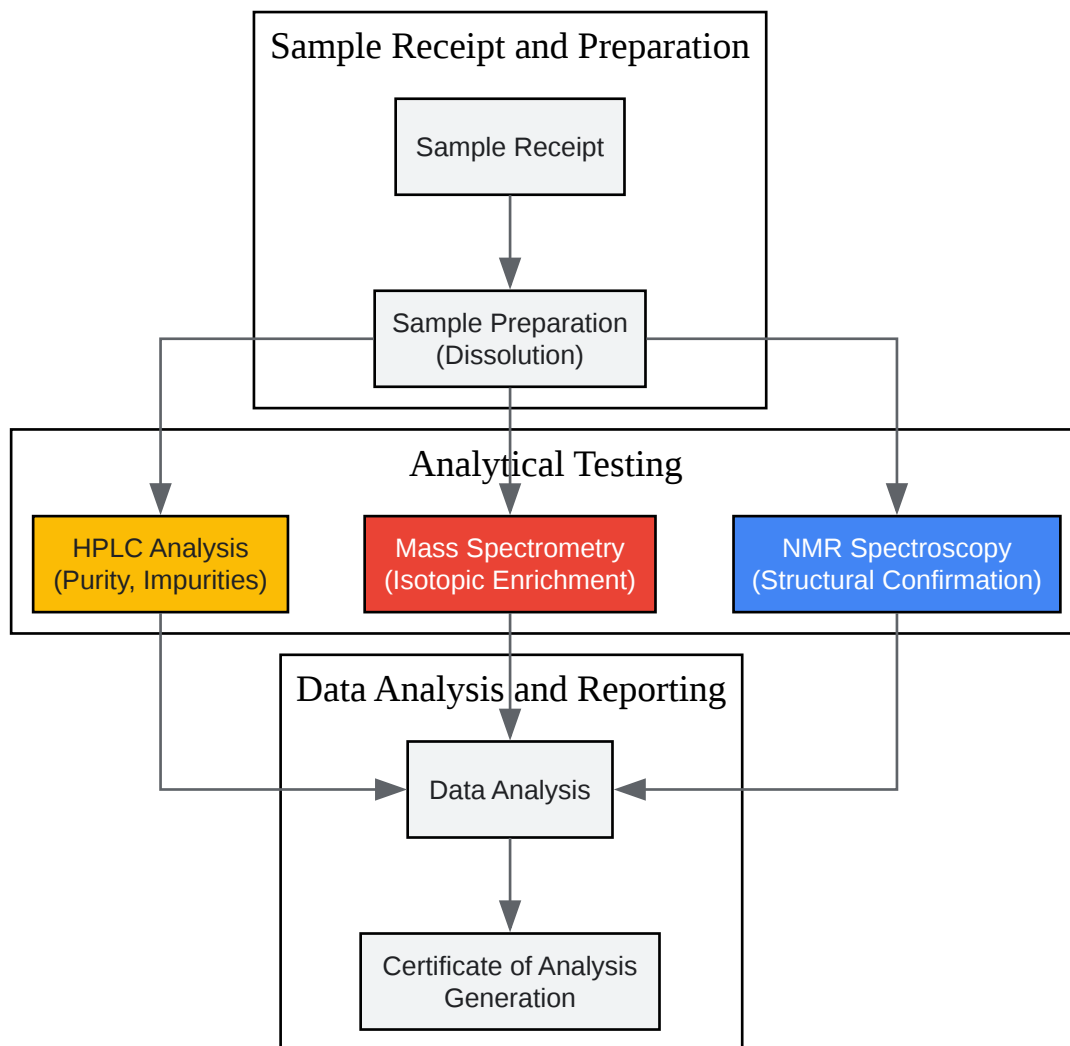


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Caption: Degradation of Cefuroxime to Descarbamoyl Cefuroxime.

## Experimental Workflow

The following diagram illustrates the typical workflow for the analysis of a **Descarbamoyl Cefuroxime-d3** sample.



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Caption: Analytical workflow for **Descarbamoyl Cefuroxime-d3**.

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